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Introduction

Deunirmatrelvir, the active protease inhibitor in PAXLOVID™ (nirmatrelvir/ritonavir), is a
potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease
(3CLpro).[1][2] This enzyme is essential for viral replication, making it a prime target for antiviral
therapeutics.[2][3] Deunirmatrelvir mimics the peptide substrate of Mpro and forms a covalent
bond with the catalytic cysteine residue (Cys145) in the enzyme's active site, thereby blocking
its function.[1] This inhibition prevents the cleavage of viral polyproteins into functional non-
structural proteins, ultimately halting viral replication. Due to its oral bioavailability,
deunirmatrelvir, in combination with ritonavir (a pharmacokinetic enhancer that inhibits
CYP3A4-mediated metabolism of deunirmatrelvir), has become a critical tool in the
management of COVID-109.

These application notes provide a comprehensive overview of established animal models for in
vivo studies of deunirmatrelvir, complete with detailed experimental protocols and quantitative
data summaries. The included methodologies are designed to be reproducible and to facilitate
the evaluation of deunirmatrelvir's efficacy, pharmacokinetics, and impact on viral
pathogenesis.

Mechanism of Action: Inhibition of SARS-CoV-2
Polyprotein Processing
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The genome of SARS-CoV-2 encodes for large polyproteins, ppla and pplab, which must be
cleaved by viral proteases to release functional non-structural proteins (nsps) necessary for
viral replication and transcription. The main protease, Mpro, is responsible for the majority of
these cleavage events at 11 distinct sites. Deunirmatrelvir directly inhibits this crucial step.
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Deunirmatrelvir's inhibition of the SARS-CoV-2 main protease (Mpro).

In Vivo Animal Models and Experimental Protocols

Several animal models have been instrumental in the preclinical evaluation of deunirmatrelvir.
The following sections detail the protocols for three commonly used models: the K18-hACE2
transgenic mouse, the Roborovski dwarf hamster, and the ferret.

K18-hACE2 Transgenic Mouse Model

This model is widely used for studying SARS-CoV-2 pathogenesis as these mice express the
human ACE2 receptor, making them susceptible to infection and development of COVID-19-
like symptoms.

Quantitative Data Summary: K18-hACE2 Mouse Studies
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Parameter Value Reference

Mouse Strain K18-hACE2 Transgenic

B.1.1.529 (Omicron) or other

relevant variants

SARS-CoV-2 Strain

Infection Route Aerosol or Intranasal

2 x 1075 TCID50 (aerosol) or
1074 PFU (intranasal)

Infection Dose

150 - 1000 mg/kg, twice daily
(BID)

Deunirmatrelvir Dose

Administration Route Oral Gavage (P.O.)

0.5% Methylcellulose and 2%

Tween80 in purified water

Vehicle

4 to 24 hours post-infection
(h.p.i.)

Treatment Start Time

Viral load in lungs and nasal

turbinates, body weight,
Key Readouts ) o

survival, adaptive immune

response

Detailed Experimental Protocol: K18-hACE2 Mouse Efficacy Study

e Animal Acclimatization: House K18-hACEZ2 transgenic mice in a BSL-3/ABSL-3 facility for a
minimum of 72 hours prior to infection, with ad libitum access to food and water.

e Deunirmatrelvir Formulation Preparation:

o Prepare a vehicle solution of 0.5% methylcellulose and 2% Tween80 in sterile, purified
water.

o Calculate the required amount of deunirmatrelvir powder for the desired concentration
(e.g., 150 mg/kg).
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o Gradually add the deunirmatrelvir powder to the vehicle while vortexing or stirring to
ensure a homogenous suspension. Prepare fresh daily.

e Infection Procedure:
o Anesthetize mice (e.g., with ketamine/dexmedetomidine).

o For intranasal infection, administer 10"4 PFU of SARS-CoV-2 in a volume of 50 pL (25 pL
per nostril).

o For aerosol infection, place non-anesthetized mice in a nose-only inhalation tower system
and expose them to a target dose of 2 x 10"5 TCID50 of aerosolized SARS-CoV-2.

e Treatment Administration:

o At the designated time post-infection (e.g., 4 h.p.i.), administer the prepared
deunirmatrelvir suspension or vehicle control via oral gavage. The volume is typically 10
mL/kg.

o Continue treatment twice daily (every 12 hours) for the duration of the study (typically 5
days).

e Monitoring and Sample Collection:
o Monitor body weight and clinical signs of disease daily.

o At predetermined time points (e.g., 3 or 5 days post-infection), euthanize a subset of
animals.

o Collect lungs and nasal turbinates for viral load quantification (QRT-PCR and TCID50 or
plaque assay).

o Collect blood via cardiac puncture for pharmacokinetic analysis and assessment of
immune responses (e.g., ELISA for antibody titers).
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Experimental workflow for deunirmatrelvir efficacy studies in K18-hACE2 mice.

Roborovski Dwarf Hamster Model

This model is highly susceptible to SARS-CoV-2 and develops severe, often fatal, COVID-19-
like lung disease, making it suitable for evaluating the efficacy of antivirals in preventing severe
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outcomes.

Quantitative Data Summary: Roborovski Dwarf Hamster Studies

Parameter

Value

Reference

Animal Strain

Roborovski Dwarf Hamster

(Phodopus roborovskii)

SARS-CoV-2 Strain

Delta or Omicron variants

Infection Route

Intranasal

Infection Dose

1x 10" PFU

Deunirmatrelvir Dose

250 mg/kg (with or without
83.3 mg/kg ritonavir), twice
daily (BID)

Administration Route

Oral Gavage (P.O.)

Vehicle

0.5% Methylcellulose with 2%

Tween80

Treatment Start Time

12 hours post-infection (h.p.i.)

Key Readouts

Survival, lung viral titers, viral

RNA in lungs and trachea

Detailed Experimental Protocol: Roborovski Dwarf Hamster Efficacy Study

¢ Animal Acclimatization and Housing: Acclimatize male Roborovski dwarf hamsters for at

least 72 hours in an ABSL-3 facility. House animals in single-ventilated cages.

o Deunirmatrelvir/Ritonavir Formulation Preparation:

o Prepare the deunirmatrelvir suspension (250 mg/kg) in a vehicle of 0.5% methylcellulose

with 2% Tween80.

o If co-administering with ritonavir, prepare a separate ritonavir solution (83.3 mg/kg) in 20%

ethanol.
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« Infection Procedure: Anesthetize hamsters and infect intranasally with 10"4 PFU of SARS-

CoV-2 in a 50 pL volume.
e Treatment Administration:
o Begin treatment 12 hours post-infection.

o Administer the deunirmatrelvir suspension (200 uL) and ritonavir solution (50 pL) via oral

gavage twice daily.
o Continue treatment for 5 days.
e Monitoring and Endpoint Analysis:
o Monitor animals for survival and clinical signs daily for up to 14 days.
o For viral load assessment, euthanize a subset of animals at 3 days post-infection.

o Harvest lungs and trachea, homogenize tissues, and quantify viral titers (TCID50) and
viral RNA (qRT-PCR).

Ferret Model

Ferrets are a valuable model for studying upper respiratory tract infection and transmission of
SARS-CoV-2. This model is particularly useful for evaluating the potential of antivirals to reduce

viral shedding and block transmission.

Quantitative Data Summary: Ferret Studies

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b12392783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Parameter

Value

Reference

Animal Strain

Ferrets (Mustela putorius furo)

SARS-CoV-2 Strain

USA-WA1/2020 or other

relevant variants

Infection Route

Intranasal

Infection Dose

1x 10”5 PFU

Deunirmatrelvir Dose

20 or 100 mg/kg (with 6 mg/kg
ritonavir), twice daily (BID)

Administration Route

Oral Gavage (P.O.)

Vehicle

0.5% Methylcellulose with 2%

Tween80

Treatment Start Time

12 hours post-infection (h.p.i.)

Key Readouts

Viral titers and RNA in nasal
lavages and turbinates,

transmission to sentinels

Detailed Experimental Protocol: Ferret Transmission Study

e Animal Acclimatization: Acclimatize female ferrets in an ABSL-3 facility.

» Deunirmatrelvir/Ritonavir Formulation Preparation:

o Prepare deunirmatrelvir suspension (20 or 100 mg/kg) in 0.5% methylcellulose with 2%

Tween80.

o Prepare ritonavir solution (6 mg/kg) in 20% ethanol.

o |nfection and Treatment of Source Animals:

o Infect source ferrets intranasally with 1 x 10"5 PFU of SARS-CoV-2.
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o Initiate twice-daily oral gavage treatment with deunirmatrelvir/ritonavir or vehicle 12

hours post-infection.

e Transmission Assessment:

o At 24 hours post-infection, introduce a naive (uninfected) sentinel ferret into the cage with
each source animal for direct contact transmission assessment.

o Collect nasal lavages from all animals daily to monitor viral shedding.
e Endpoint Analysis:
o At the end of the study (e.g., day 4 post-infection), euthanize animals.
o Collect nasal turbinates to measure viral titers and RNA levels.
o Assess infection status of sentinel ferrets to determine if transmission occurred.

Pharmacokinetic Studies Protocol

Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution,
metabolism, and excretion (ADME) of deunirmatrelvir and for establishing dose-exposure
relationships.

Quantitative Data Summary: Pharmacokinetic Parameters in Animal Models
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. Deunirmatrelvi
Animal Model 5 Cmax (pg/mL) Tmax (hours) Reference
r Dose

60 mg/kg (single

Rat 11.0+£1.73 0.5
dose)
1000 mg/kg

Rat _ 724+215 4.0
(single dose)

Monkey 75 mg/kg (BID) 147 +9.24 N/A
250 mg/kg

Dwarf Hamster (single dose, + ~18,000 ng/mL ~2
ritonavir)

20 mg/kg (single
Ferret i ) ~4,000 ng/mL ~2
dose, + ritonavir)

100 mg/kg
Ferret (single dose, + ~6,000 ng/mL ~2

ritonavir)

Detailed Protocol: Pharmacokinetic Sample Collection
o Dosing: Administer a single oral dose of the deunirmatrelvir formulation to fasted animals.
e Blood Sampling:

o Collect blood samples (e.g., via orbital plexus in rats or from an indwelling catheter) at
multiple time points post-dose.

o Typical time points include: pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
e Plasma Preparation:

o Collect blood in tubes containing an anticoagulant (e.g., heparin).

o Centrifuge the blood samples (e.g., 10,000 x g for 10 minutes) to separate the plasma.

o Store plasma samples at -80°C until analysis.
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o Bioanalysis:

o Quantify deunirmatrelvir concentrations in plasma using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

Single Oral Dose Serial Blood Sampling Plasma Separation Store Plasma LC-MS/MS Analysis
(Fasted Animal) (e.g.,0,05,1, 2, 4,6, 8, 24h) (Centrifugation) at -80°C of Deunirmatrelvir

Click to download full resolution via product page

Workflow for pharmacokinetic evaluation of deunirmatrelvir.

Conclusion

The animal models and protocols described herein provide a robust framework for the in vivo
evaluation of deunirmatrelvir. The K18-hACE2 mouse model is well-suited for efficacy studies
against severe disease, the Roborovski dwarf hamster model allows for the assessment of
therapeutic benefit in a highly susceptible host, and the ferret model is ideal for investigating
effects on upper respiratory tract infection and transmission. Consistent application of these
detailed protocols will aid researchers in generating reliable and comparable data to further
understand the in vivo properties of deunirmatrelvir and to develop next-generation antiviral
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Deunirmatrelvir Animal Models for In Vivo Studies:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12392783#deunirmatrelvir-animal-model-for-in-vivo-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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